2-[(Z)-2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide
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Overview
Description
2-[(Z)-2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a hydroxy-methoxyphenyl group attached to a pyridinium ion, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 1-methylpyridinium iodide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2-[(Z)-2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural properties make it useful in studying enzyme interactions and protein-ligand binding.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism by which 2-[(Z)-2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pyridinium ion enhances the compound’s solubility and stability, facilitating its use in various applications.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-1-methylquinolinium iodide
- 2-[(E)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]-1-methylquinolinium 4-methyl-benzenesulfonate
- 2-[(E)-2-(3-hydroxy-4-methoxyphenyl)-ethenyl]-1-methylquinolinium 4-chlorobenzenesulfonate
Uniqueness
2-[(Z)-2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.
Properties
CAS No. |
5418-67-7 |
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Molecular Formula |
C15H16INO2 |
Molecular Weight |
369.20 g/mol |
IUPAC Name |
2-methoxy-4-[(Z)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]phenol;iodide |
InChI |
InChI=1S/C15H15NO2.HI/c1-16-10-4-3-5-13(16)8-6-12-7-9-14(17)15(11-12)18-2;/h3-11H,1-2H3;1H |
InChI Key |
CVYKMAXKFNULAS-UHFFFAOYSA-N |
Isomeric SMILES |
C[N+]1=CC=CC=C1/C=C\C2=CC(=C(C=C2)O)OC.[I-] |
Canonical SMILES |
C[N+]1=CC=CC=C1C=CC2=CC(=C(C=C2)O)OC.[I-] |
Origin of Product |
United States |
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